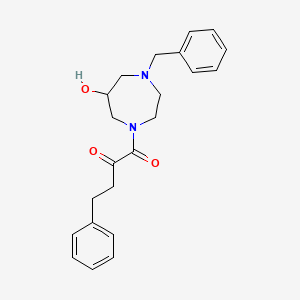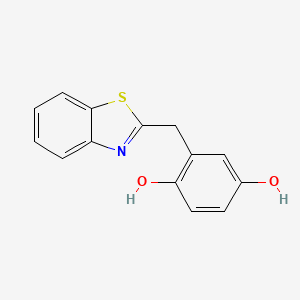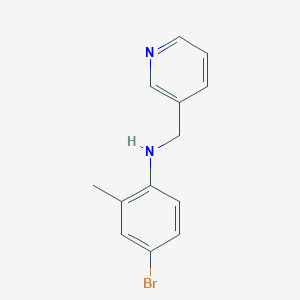
1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-1-oxo-4-phenyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to the one often involves multistep reactions, starting from basic aromatic or heterocyclic precursors. For instance, compounds with benzodiazepine structures are synthesized through reactions involving substituted phenyl derivatives and diamines in the presence of catalysts like piperidine, optimizing solvent conditions to enhance yield and antimicrobial activity (Gajanan D. Kottapalle & A. Shinde, 2021). Another example includes the condensation of arylglycidates with 1,2-diaminobenzenes in acetic acid, leading to the formation of benzodiazepin-2(1H)-ones or benzylquinoxalin-2(1H)-ones depending on the substituents present (V. Mamedov et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of similar compounds typically employs techniques like X-ray diffraction (XRD) and NMR spectroscopy. These analyses reveal intricate details about the spatial arrangement of atoms, molecular conformation, and intramolecular interactions, which are crucial for understanding the compound's reactivity and physical properties. For example, the structure of certain benzodiazepines is characterized by a boat conformation with specific substituents occupying equatorial positions, demonstrating the versatility and complexity of these molecules' 3D structures (M. Rida et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by their functional groups, leading to a variety of chemical transformations. For instance, the presence of hydroxy or amino groups can facilitate the formation of hydrogen bonds, affecting the compound's solubility and reactivity. Moreover, the incorporation of electron-withdrawing or electron-donating substituents can significantly impact the antimicrobial and anticancer activities of these molecules, as demonstrated in various studies (Deepak Verma et al., 2015).
Physical Properties Analysis
The physical properties such as solubility, melting point, and thermal stability of compounds structurally related to "1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-1-oxo-4-phenyl-2-butanone" are closely tied to their molecular structure. For example, the synthesis and characterization of certain diazene derivatives reveal their higher thermal stability and potential nonlinear optical (NLO) properties, which are promising for applications in material science (Santosh Kumar et al., 2019).
Propiedades
IUPAC Name |
1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-4-phenylbutane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-20-16-23(15-19-9-5-2-6-10-19)13-14-24(17-20)22(27)21(26)12-11-18-7-3-1-4-8-18/h1-10,20,25H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKLKLYSEXRKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1CC2=CC=CC=C2)O)C(=O)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5668962.png)

![1-(2,3-dihydro-1H-inden-2-yl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5668975.png)
![N-{(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B5668990.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5668997.png)

![8-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5669007.png)
![N-[2-(pyridin-2-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5669010.png)
![3-[1-(cyclopent-3-en-1-ylcarbonyl)piperidin-3-yl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5669013.png)
![1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5669024.png)

![N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5669042.png)
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5669056.png)
![(1S*,5R*)-6-methyl-3-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669060.png)